molecular formula C12H21N3O B13304844 1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B13304844
M. Wt: 223.31 g/mol
InChI Key: ISIKNKDYUFIGHY-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a cyclohexane-based amine derivative featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 3-position. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups. The tert-butyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence binding interactions in biological systems. This compound has been explored in drug discovery contexts, particularly in targeting oncogenic proteins (e.g., K-Ras G12C) . Its synthesis typically involves cyclization reactions between nitrile oxides and amidoximes, followed by functionalization of the cyclohexylamine moiety.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H21N3O/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12/h4-8,13H2,1-3H3

InChI Key

ISIKNKDYUFIGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N

Origin of Product

United States

Preparation Methods

Synthesis Steps:

  • Step 1 : Synthesis of the oxadiazole ring through condensation reactions involving tert-butylhydrazine and appropriate carbonyl compounds.
  • Step 2 : Coupling of the oxadiazole derivative with cyclohexanamine to form the target compound.

Research and Applications

Oxadiazoles, including this compound, are of interest due to their potential pharmacological activities. These compounds are often explored for their bioisosteric properties, replacing amides and esters in drug design to improve stability and pharmacokinetics.

Data Table

Property Value
Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS Number 1248184-63-5
Synthesis Steps Condensation of tert-butylhydrazine with a carbonyl compound, followed by coupling with cyclohexanamine

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can be contextualized by comparing it to analogs with variations in the oxadiazole substituent, cyclohexane modifications, or salt forms. Key examples include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Oxadiazole Cyclohexane Modification Molecular Formula Molecular Weight Purity/Yield Key Features
Target Compound : this compound tert-butyl None C₁₂H₂₂N₃O 235.33 g/mol 66% yield (two-step synthesis) High lipophilicity due to tert-butyl; potential for enhanced protein binding.
QV-8104 : 1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride Thiophen-3-yl Hydrochloride salt C₁₂H₁₅ClN₄OS 298.79 g/mol 90% purity Aromatic thiophene enhances π-π interactions; hydrochloride improves solubility.
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride Ethyl Hydrochloride salt C₁₀H₁₇ClN₃O 230.72 g/mol 95% purity Smaller alkyl group reduces steric hindrance; suitable for hydrophilic environments.
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 2-Methoxyphenyl Ethylamine backbone C₁₁H₁₄ClN₃O₂ 259.70 g/mol Not reported Methoxy group introduces polarity; potential for hydrogen bonding .
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine dihydrochloride Pyridin-4-yl Dihydrochloride salt C₁₃H₁₈Cl₂N₄O 333.22 g/mol Not reported Pyridine enhances solubility and metal coordination; dihydrochloride increases crystallinity .

Key Findings:

Thiophene (QV-8104): Enhances aromatic stacking interactions, useful in targeting hydrophobic protein pockets. The hydrochloride salt mitigates solubility limitations . Ethyl (): Balances lipophilicity and steric bulk, often employed in prodrug designs. Methoxyphenyl (): Introduces hydrogen-bonding capacity, improving target selectivity in polar environments.

Cyclohexane Modifications :

  • Hydrochloride or dihydrochloride salts (e.g., QV-8104, ) improve crystallinity and stability compared to free-base forms.
  • Ethylamine backbones () offer conformational flexibility, whereas rigid cyclohexane (target compound) may restrict binding modes .

Synthetic Accessibility :

  • The target compound’s 66% yield over two steps reflects moderate efficiency, likely due to steric challenges in cyclizing the tert-butyl group .
  • Thiophene-containing analogs (e.g., QV-8104) achieve lower purity (90%), possibly due to side reactions during heterocycle formation .

Thiophene derivatives are often explored in antimicrobial or antiviral research .

Biological Activity

1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine core substituted with a tert-butyl group and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tert-butyl group enhances the lipophilicity and stability of the compound, potentially influencing its bioavailability and interaction with biological targets.

While specific targets for this compound have not been fully elucidated, compounds with similar oxadiazole structures often interact with biological macromolecules through:

  • Hydrogen Bonding : The nitrogen atoms in the oxadiazole ring can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The bulky tert-butyl group may enhance binding affinity through hydrophobic interactions.

These interactions are crucial for modulating various biological pathways.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains.

CompoundMIC (µg/mL)Activity Against
Oxadiazole Derivative A12.5Staphylococcus aureus
Oxadiazole Derivative B6.25Escherichia coli

These findings suggest that the compound could be explored for potential use in treating bacterial infections.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds containing the oxadiazole ring have been reported to inhibit pro-inflammatory cytokines. For example, studies demonstrated that certain oxadiazoles reduced levels of TNF-alpha and IL-6 in vitro.

Anticancer Properties

Recent investigations into oxadiazole derivatives have highlighted their potential as anticancer agents. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival.

Case Studies

Several studies have focused on the biological activity of related oxadiazole compounds:

  • Study on HDAC Inhibition : A study published in Nature reported that difluoromethyl-substituted oxadiazoles acted as selective inhibitors of histone deacetylase 6 (HDAC6), which is implicated in various cancers. The study found that these compounds exhibited IC50 values in the low micromolar range, indicating potent activity against HDAC6 .
  • Antibacterial Screening : Another research article evaluated a series of oxadiazole derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed promising activity, with some derivatives achieving MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., nitrile derivatives with hydroxylamine) under controlled conditions. Key parameters include:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR track reaction progress and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm cyclohexane chair conformation (axial/equatorial protons) and tert-butyl group (δ ~1.3 ppm for nine equivalent protons). Oxadiazole protons appear as singlets (δ ~8–9 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm<sup>-1</sup>) and oxadiazole C=N/C-O bands (~1600–1500 cm<sup>-1</sup>) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) vs. cellular (e.g., proliferation) assays to rule out off-target effects .
  • Structural Analysis : Compare X-ray crystallography or molecular docking to identify binding mode variations caused by tert-butyl steric effects .
  • Solubility/Permeability : Adjust formulations (e.g., DMSO/PEG mixtures) to address false negatives in cell-based assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) to assess tert-butyl’s role in hydrophobic interactions .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict antimicrobial potency .
  • ADMET Prediction : Use tools like SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Q. How do structural modifications (e.g., tert-butyl substitution) impact reactivity and bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace tert-butyl with cyclopropyl or fluorophenyl groups to test steric/electronic effects .
  • Biological Profiling : Compare analogs in dose-response assays to identify critical substituents for activity .
  • Thermodynamic Stability : Assess via differential scanning calorimetry (DSC) to link substituents to shelf-life .

Comparative and Mechanistic Questions

Q. How does this compound differ from structurally related 1,2,4-oxadiazole derivatives in terms of reactivity?

  • Methodological Answer :

  • Electrophilicity : The tert-butyl group reduces oxadiazole ring electrophilicity compared to electron-withdrawing substituents (e.g., CF3), altering nucleophilic attack kinetics .
  • Hydrogen Bonding : Cyclohexanamine’s NH₂ group enhances hydrogen-bond donor capacity vs. methyl-substituted analogs .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Process Optimization : Switch from batch to flow chemistry for exothermic cyclocondensation steps .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) for gram-scale purity .
  • Byproduct Mitigation : Monitor and suppress side reactions (e.g., over-oxidation) via in-situ IR .

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